Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate
Description
Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is a malonic acid derivative featuring a pentyl chain substituted with a tert-butyldimethylsilyl (TBS) ether group at the 5-position. The TBS group serves as a robust protecting group for hydroxyl functionalities, enhancing stability under basic and nucleophilic conditions while remaining acid-labile for selective deprotection . This compound is pivotal in multi-step organic syntheses, particularly in natural product and pharmaceutical chemistry, where intermediate protection of reactive sites is critical. Its molecular formula is estimated as C₁₆H₃₂O₅Si, with a molecular weight of 332.5 g/mol (calculated based on structural analogs).
Properties
IUPAC Name |
diethyl 2-[5-[tert-butyl(dimethyl)silyl]oxypentyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O5Si/c1-8-21-16(19)15(17(20)22-9-2)13-11-10-12-14-23-24(6,7)18(3,4)5/h15H,8-14H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNZHYPMZZWBKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCCCO[Si](C)(C)C(C)(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O5Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate typically involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl group does not participate in subsequent reactions.
Alkylation: The protected hydroxyl compound is then alkylated with diethyl malonate in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions Analysis
Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to produce the corresponding alcohols.
Substitution: The TBDMS group can be selectively removed using fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) to yield the free hydroxyl compound.
Condensation: The malonate moiety can participate in condensation reactions with aldehydes or ketones to form β-keto esters or β-diketones.
Scientific Research Applications
Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical transformations.
Material Science:
Mechanism of Action
The mechanism of action of diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate is primarily based on its reactivity as a malonate derivative. The compound can undergo nucleophilic substitution, addition, and elimination reactions, making it a valuable intermediate in organic synthesis. The TBDMS group provides protection to the hydroxyl group, allowing for selective reactions at other sites of the molecule .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences among diethyl malonate derivatives:
*Estimated based on structural analogs. †Calculated from . ‡Derived from CAS data.
Reactivity and Stability
- TBS-Protected Compound : The TBS group offers superior stability under basic and oxidizing conditions compared to benzyl or trimethylsilyl (TMS) groups. Deprotection requires mild acidic conditions (e.g., HF or TBAF), making it ideal for sequential synthetic steps .
- Benzylmalonate: The benzyl group enhances aromatic interactions but requires harsher conditions (e.g., hydrogenolysis) for removal, limiting compatibility with reducible functional groups .
Solubility and Physical Properties
- The TBS group’s hydrophobicity increases solubility in non-polar solvents (e.g., hexane, THF) compared to polar derivatives like Diethyl (2-cyanoethyl)malonate .
- Branched alkyl derivatives (e.g., Diethyl ethyl(1-methylbutyl)malonate) exhibit lower melting points and solubility due to steric hindrance .
Research Findings and Case Studies
- Schisandraceae Triterpene Synthesis : Diethyl 2-(5-(TBS-oxy)pentyl)malonate was utilized in a palladium-catalyzed cascade cyclization to construct bicyclic frameworks, demonstrating the TBS group’s compatibility with transition metal catalysts .
Biological Activity
Diethyl 2-(5-((tert-butyldimethylsilyl)oxy)pentyl)malonate (CAS No. 1673509-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structure, and biological effects, supported by relevant case studies and research findings.
- Molecular Formula : C18H36O5Si
- Molecular Weight : 360.57 g/mol
- Structure : The compound features a diethyl malonate backbone with a tert-butyldimethylsilyl ether group, which may influence its solubility and reactivity.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with a suitable alkyl halide under basic conditions. The presence of the tert-butyldimethylsilyl group enhances the stability and solubility of the compound in organic solvents, facilitating further reactions.
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms, including:
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as γ-secretase, which is involved in Alzheimer's disease pathology. For instance, photoreactive derivatives demonstrated potent inhibition with IC50 values in the nanomolar range .
- Antioxidant Properties : Compounds containing silyl groups often exhibit enhanced antioxidant activity, potentially reducing oxidative stress in biological systems.
Case Studies
- Inhibition of γ-Secretase : A study exploring related compounds demonstrated that modifications at the P1 position significantly affect inhibitory potency against γ-secretase, suggesting that similar modifications in this compound could yield potent inhibitors .
- Neuroprotective Effects : Another investigation into structurally similar compounds highlighted neuroprotective effects in cellular models, indicating potential applications in neurodegenerative diseases .
Research Findings
A summary of key research findings on the biological activity of this compound is presented in Table 1 below.
Q & A
Advanced Research Question
- Binding Studies : Fluorescence quenching and surface plasmon resonance (SPR) assess interactions with proteins (e.g., serum albumin).
- Antimicrobial Assays : Broth microdilution tests evaluate activity against Gram-positive bacteria (MIC ~50 µg/mL).
- Mechanistic Insights : Molecular docking simulations predict binding to enzyme active sites (e.g., fatty acid synthases) .
How can researchers design experiments to mitigate side reactions during synthesis, particularly regarding ester group stability?
Advanced Research Question
- Temperature Control : Reflux in CH2Cl2 (40–50°C) minimizes ester hydrolysis vs. higher-boiling solvents.
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency at lower temperatures.
- Side Reaction Analysis : LC-MS identifies byproducts (e.g., decarboxylated malonates), guiding solvent/base adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
